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Compound of Interest

Compound Name: 3,5-Dibromobenzamide

Cat. No.: B063241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-
Dibromobenzamide, a halogenated aromatic amide of interest in chemical research and drug

development. This document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Core Spectral Data
The following sections present the anticipated spectral data for 3,5-Dibromobenzamide. It is

important to note that while the IR data is based on existing experimental records, the NMR

and MS data are predicted based on the analysis of structurally similar compounds and

established spectroscopic principles, as direct experimental data for 3,5-Dibromobenzamide
is not readily available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3,5-Dibromobenzamide, the symmetry of the molecule simplifies the expected

spectra.

¹H NMR (Proton NMR)
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In a typical ¹H NMR spectrum, the aromatic protons of 3,5-Dibromobenzamide are expected

to produce two distinct signals. The two protons ortho to the carbonyl group (H-2 and H-6) are

chemically equivalent, as are the two amide protons. The proton para to the carbonyl group (H-

4) will show a separate signal. The amide protons may appear as a broad singlet due to

quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

¹³C NMR (Carbon-13 NMR)

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four signals for

the aromatic carbons and one for the carbonyl carbon.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-Dibromobenzamide

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.0 Doublet (d) 2H Ar-H (H-2, H-6)

~7.6 - 7.8 Triplet (t) 1H Ar-H (H-4)

~7.5 - 8.5 Broad Singlet (br s) 2H -CONH₂

Note: Predicted chemical shifts are based on data for similar benzamide structures and may

vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Dibromobenzamide

Chemical Shift (δ, ppm) Assignment

~167 - 170 C=O (Amide Carbonyl)

~135 - 138 Ar-C (C-1)

~130 - 133 Ar-C (C-3, C-5)

~128 - 131 Ar-C (C-4)

~125 - 128 Ar-C (C-2, C-6)
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Note: Predicted chemical shifts are based on established increments for substituted benzene

rings and data from related compounds.

Infrared (IR) Spectroscopy
The presence of an FTIR spectrum for 3,5-Dibromobenzamide has been recorded using a

KBr pellet technique[1]. The characteristic absorption bands for the functional groups present in

the molecule are summarized below.

Table 3: Key IR Absorption Bands for 3,5-Dibromobenzamide

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3350 - 3150 Strong, Broad N-H Stretch (Amide)

~3080 Medium Aromatic C-H Stretch

~1660 Strong C=O Stretch (Amide I band)

~1600 Medium N-H Bend (Amide II band)

~1550, ~1470 Medium to Strong Aromatic C=C Stretch

~800 - 700 Strong C-Br Stretch

~700 - 600 Strong
Aromatic C-H Out-of-Plane

Bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 3,5-Dibromobenzamide, the presence of two bromine atoms will result in a

characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and

⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a triplet (M, M+2,

M+4) with a relative intensity ratio of approximately 1:2:1.

Table 4: Predicted Mass Spectrometry Data for 3,5-Dibromobenzamide
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m/z Relative Intensity Assignment

277 ~50% [M]⁺ (C₇H₅⁷⁹Br₂NO)

279 ~100% [M+2]⁺ (C₇H₅⁷⁹Br⁸¹BrNO)

281 ~50% [M+4]⁺ (C₇H₅⁸¹Br₂NO)

198/200 Variable [M - Br]⁺

155 Variable [C₆H₄Br]⁺

120 Variable
[C₇H₅NO]⁺ (Benzamide

fragment)

104 Variable
[C₇H₄O]⁺ (Benzoyl cation

fragment)

76 Variable [C₆H₄]⁺ (Benzene fragment)

Note: The molecular weight of 3,5-Dibromobenzamide is approximately 278.93 g/mol . The

m/z values correspond to the major isotopic peaks.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of 3,5-Dibromobenzamide in 0.6-0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Acquisition:

Acquire the spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees,

a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H

NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3,5-Dibromobenzamide with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure (typically 7-10 tons) for

several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
1. Sample Preparation:
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Prepare a dilute solution of 3,5-Dibromobenzamide (approximately 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - Mass Spectrometry, EI-MS):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

Use a standard electron ionization energy of 70 eV.

Acquire the mass spectrum over a mass range of m/z 50-500.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound like 3,5-Dibromobenzamide.
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Workflow for Spectroscopic Analysis of 3,5-Dibromobenzamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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